molecular formula C4H9BrZn B135865 Bromozinc(1+);2-methanidylpropane CAS No. 126403-67-6

Bromozinc(1+);2-methanidylpropane

Cat. No.: B135865
CAS No.: 126403-67-6
M. Wt: 202.4 g/mol
InChI Key: DSDCDMKASWVZHI-UHFFFAOYSA-M
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Description

Bromozinc(1+);2-methanidylpropane, also known as isobutylzinc bromide, is an organozinc compound with the molecular formula C4H9BrZn. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a crucial reagent in various chemical reactions due to its reactivity and ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);2-methanidylpropane can be synthesized through the reaction of isobutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The general reaction is as follows:

C4H9Br+ZnC4H9ZnBr\text{C}_4\text{H}_9\text{Br} + \text{Zn} \rightarrow \text{C}_4\text{H}_9\text{ZnBr} C4​H9​Br+Zn→C4​H9​ZnBr

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where isobutyl bromide and zinc are combined under controlled conditions. The process ensures high purity and yield of the product, which is essential for its application in various chemical syntheses.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);2-methanidylpropane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include organic halides, palladium catalysts, and solvents like THF.

    Conditions: Reactions typically occur under inert atmospheres and at controlled temperatures to ensure the stability of the organozinc compound.

Major Products

The major products formed from these reactions are often complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Bromozinc(1+);2-methanidylpropane has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It serves as a reagent in the modification of biomolecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which Bromozinc(1+);2-methanidylpropane exerts its effects involves the formation of organozinc intermediates that can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on carbon atoms. This stabilization allows for the formation of new bonds under mild conditions, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Isobutylmagnesium Bromide: Another organometallic compound used in similar reactions but with magnesium instead of zinc.

    Isobutyllithium: A highly reactive organolithium compound used in organic synthesis.

Uniqueness

Bromozinc(1+);2-methanidylpropane is unique due to its moderate reactivity compared to other organometallic compounds like organolithium or organomagnesium reagents. This moderate reactivity allows for more controlled reactions, reducing the risk of side reactions and improving the yield of desired products.

Properties

IUPAC Name

bromozinc(1+);2-methanidylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDCDMKASWVZHI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393703
Record name Zinc, bromo(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126403-67-6
Record name Zinc, bromo(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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